molecular formula C15H10ClF3N4 B2751130 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole CAS No. 303144-87-8

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

Cat. No. B2751130
CAS RN: 303144-87-8
M. Wt: 338.72
InChI Key: LRNADKBFOHKUNF-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and the various substituents. The electron-withdrawing nature of the chloro and trifluoromethyl groups would likely have a significant effect on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tetrazole ring and the various substituents. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Docking Studies and Structural Insights

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole has been the subject of docking studies and crystal structure analysis to understand its orientation and interaction within the active site of the cyclooxygenase-2 enzyme, indicating its potential as a COX-2 inhibitor. The tetrazole rings exhibit planar characteristics, and the structure reveals no conjugation between the aryl rings at the 1- and 5-positions and the tetrazole groups. Molecular docking studies are aligned with bioassay studies to explore its inhibitory properties further (Al-Hourani et al., 2015).

Coordination Polymers and Luminescence

Research has led to the construction of metal–organic coordination polymers using 4-substituted tetrazole–benzoate ligands, showcasing diverse characteristics influenced by different metal centers and ligand substitutions. These polymers exhibit unique frameworks, luminescent properties, and magnetic behaviors, highlighting the structural versatility and functional potential of tetrazole derivatives in materials science (Sun et al., 2013).

Solvated Bisimidazole Derivatives

Studies on solvated bisimidazole derivatives, including a compound structurally related to 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole, have been conducted. These studies focus on the crystal structures and potential inclusion host properties of these derivatives, offering insights into their applications in molecular recognition and materials chemistry (Felsmann et al., 2012).

Environmental Presence and Analysis

Research into the environmental presence and analysis of related compounds, such as benzotriazoles and benzophenones, highlights the broader context of tetrazole derivatives in environmental science. These studies investigate the occurrence, profiles, and potential estrogenic activity of UV filters and stabilizers, contributing to our understanding of the environmental impact and behavior of these and related compounds (Zhang et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

5-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4/c16-13-6-4-11(5-7-13)14-20-21-22-23(14)9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNADKBFOHKUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

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